
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C16H15FO It is characterized by the presence of a fluorine atom on one phenyl ring and three methyl groups on the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2-Fluorobenzoyl chloride and 2,4,6-trimethylbenzene.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of 2,4,6-trimethylbenzene and aluminum chloride. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid and 2,4,6-trimethylbenzoic acid.
Reduction: Formation of (2-Fluorophenyl)(2,4,6-trimethylphenyl)methanol.
Substitution: Formation of (2-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The presence of the fluorine atom and the trimethylphenyl group can influence its binding affinity and selectivity towards enzymes or receptors. The compound may act by inhibiting or modulating the activity of these targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Fluorophenyl)(4-fluorophenyl)methanone: Similar structure with an additional fluorine atom on the second phenyl ring.
(2,4,6-Trimethylphenyl)(4-fluorophenyl)methanone: Similar structure with a fluorine atom on the second phenyl ring and three methyl groups on the first phenyl ring.
Uniqueness
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone is unique due to the specific positioning of the fluorine atom and the trimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64357-35-3 |
|---|---|
Molekularformel |
C16H15FO |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
(2-fluorophenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H15FO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 |
InChI-Schlüssel |
OZICKUNDWQIHKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


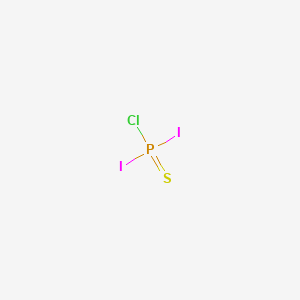

![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
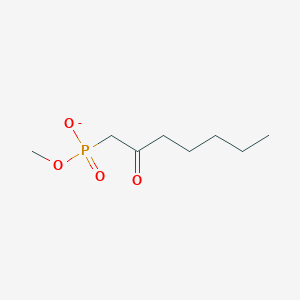
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
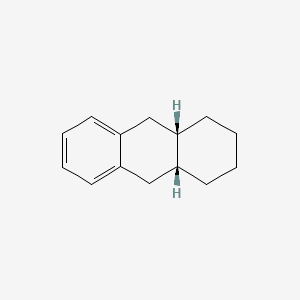

![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)

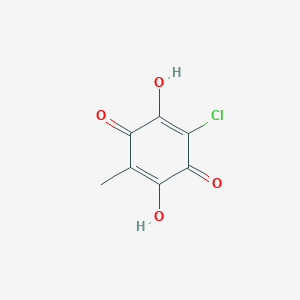
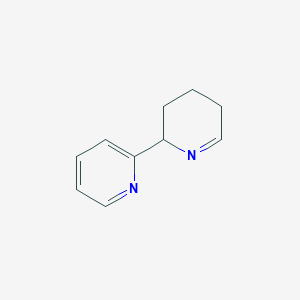
![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)


